molecular formula C4H8N4 B2908206 (5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 933692-48-9

(5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B2908206
CAS No.: 933692-48-9
M. Wt: 112.136
InChI Key: AIYYCTFJYZYMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic organic compound that contains a triazole ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cycloaddition Reaction: One common method for synthesizing (5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an alkyne and an azide. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to form the triazole ring.

    Methylation: The triazole ring can be methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions followed by methylation and amination steps. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form different reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

    Substitution Products: Substituted derivatives with various functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry:

    Catalysis: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is used as a ligand in coordination chemistry for the development of novel catalysts.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques for labeling and tracking biomolecules in biological systems.

    Enzyme Inhibition:

Medicine:

    Drug Development: this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.

Industry:

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of various industrial chemicals.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Comparison with Similar Compounds

    (1H-1,2,3-triazol-4-yl)methanamine: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.

    (5-phenyl-1H-1,2,3-triazol-4-yl)methanamine: Contains a phenyl group instead of a methyl group, leading to different reactivity and applications.

    (5-ethyl-1H-1,2,3-triazol-4-yl)methanamine: Contains an ethyl group at the 5-position, which affects its steric and electronic properties.

Uniqueness: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the methyl group at the 5-position, which influences its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability in various chemical reactions.

Properties

IUPAC Name

(5-methyl-2H-triazol-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYYCTFJYZYMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933692-48-9
Record name (5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.